molecular formula C23H20FNO2 B2770768 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850906-88-6

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2770768
CAS No.: 850906-88-6
M. Wt: 361.416
InChI Key: KSHCMASNCKOFMY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure prevalent in natural products and known for diverse biological activities . This compound is furnished with a benzyloxy group at the 5-position and a 2-fluorobenzyl moiety on the ring nitrogen, modifications that are strategically valuable for structure-activity relationship (SAR) studies in medicinal and agrochemical research. The 3,4-dihydroisoquinolin-1(2H)-one core is synthetically accessible via robust methods like the Castagnoli-Cushman reaction, which allows for the efficient, diastereoselective construction of the scaffold from homophthalic anhydride and imines . Recent research on closely related analogs has demonstrated significant potential in two primary areas. Firstly, derivatives of this scaffold have shown promising antioomycete activity against plant pathogens like Pythium recalcitrans , with in vivo preventive efficacy as high as 96.5% in plant models, suggesting its value as a candidate for plant disease management . Secondly, structurally similar (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and butyrylcholinesterase (BChE) . These enzymes are critical targets in neuroscience for the treatment of depression and neurodegenerative disorders, positioning this chemical class as a promising starting point for the development of multi-target directed ligands . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FNO2/c24-21-11-5-4-9-18(21)15-25-14-13-19-20(23(25)26)10-6-12-22(19)27-16-17-7-2-1-3-8-17/h1-12H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHCMASNCKOFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinolinone structure.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the isoquinolinone core.

    Addition of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be added through a Friedel-Crafts alkylation reaction, where a 2-fluorobenzyl halide reacts with the isoquinolinone core in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The benzyloxy and 2-fluorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
5-(Benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one (Target) 5-OBn, 2-(2-F-Bn) C23H19FNO2 368.41 High lipophilicity; fluorobenzyl enhances halogen bonding
2-(2-Fluorobenzyl)-5-hydroxy-3,4-dihydroisoquinolin-1(2H)-one 5-OH, 2-(2-F-Bn) C16H14FNO2 271.29 Hydroxyl group reduces lipophilicity; potential for hydrogen bonding
5-[(2-Chlorophenyl)methoxy]-2-[(3-methylphenyl)methyl]-3,4-dihydroisoquinolin-1-one 5-O-(2-Cl-Bn), 2-(3-Me-Bn) C24H21ClNO2 402.88 Chlorine increases steric bulk; methyl group may hinder metabolic clearance
5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one 5-F (no substituents at positions 2/5) C9H8FNO 165.17 Minimal substituents; lower molecular weight and simpler structure

Research Findings and Implications

  • Substituent Impact : Fluorine at position 2 (target) improves metabolic stability compared to chlorine ( compound), which may increase toxicity risks .
  • Bioactivity : Benzyloxy groups generally enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors, while hydroxylated analogs () are more suited for polar targets .
  • Safety Profiles : Fluorinated compounds (e.g., target, ) typically exhibit better safety than chlorinated derivatives but require rigorous ventilation and protective measures during synthesis .

Biological Activity

5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic organic compound belonging to the isoquinolinone class. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its unique structure, characterized by a benzyloxy group and a fluorinated benzyl substituent, suggests diverse interactions with biological targets.

The compound can be synthesized through multi-step organic reactions, typically involving:

  • Formation of the Isoquinolinone Core : Achieved via the Pictet-Spengler reaction.
  • Introduction of the Benzyloxy Group : Via nucleophilic substitution.
  • Addition of the 2-Fluorobenzyl Group : Through Friedel-Crafts alkylation.

The chemical structure is represented as:

C23H20FNO\text{C}_{23}\text{H}_{20}\text{FNO}

The biological activity of this compound likely involves its interaction with specific enzymes and receptors. Studies suggest that it may act as an enzyme inhibitor or modulate receptor activity, influencing various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, analogs have shown significant inhibition against acetylcholinesterase (AChE) with IC50 values in the low micromolar range. This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of related isoquinoline derivatives in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death and oxidative damage, highlighting their therapeutic potential in neurodegenerative disorders .

Case Study 2: Antitumor Activity

In another investigation, compounds structurally similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest, suggesting a role in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
5-(benzyloxy)-2-(2-chlorobenzyl)-3,4-dihydroisoquinolin-1(2H)-oneStructureAChE Inhibition0.29
5-(benzyloxy)-2-(2-methylbenzyl)-3,4-dihydroisoquinolin-1(2H)-one-Antitumor ActivityVaries
5-(benzyloxy)-2-(2-bromobenzyl)-3,4-dihydroisoquinolin-1(2H)-one-Neuroprotective EffectsVaries

Q & A

Q. What are the recommended synthetic routes for preparing 5-(benzyloxy)-2-(2-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one?

The synthesis of dihydroisoquinolinone derivatives typically employs the Bischler-Napieralski reaction , which involves cyclization of β-phenylethylamides under acidic conditions . For fluorinated analogs like this compound, the 2-fluorobenzyl substituent may be introduced via nucleophilic substitution or Friedel-Crafts alkylation. A stepwise approach is recommended:

Benzyloxy group installation : Protect hydroxyl groups on the isoquinoline precursor using benzyl bromide under basic conditions.

Fluorinated benzyl introduction : React with 2-fluorobenzyl chloride via alkylation or coupling reactions (e.g., Buchwald-Hartwig).

Cyclization : Use POCl₃ or PPA (polyphosphoric acid) to facilitate ring closure.
Validate intermediates via HPLC-MS and ¹H/¹³C NMR to confirm regioselectivity and purity .

Q. How can solubility challenges be addressed for this compound in biological assays?

Solubility data for dihydroisoquinolinones are often limited . To optimize solubility:

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions.
  • pH adjustment : Test buffers (pH 2–8) to identify ionization states.
  • Surfactants : Polysorbate-80 or Cremophor EL for in vitro assays.
    Characterize solubility via dynamic light scattering (DLS) or nephelometry to avoid false negatives in bioactivity screens .

Q. What spectroscopic methods are critical for structural characterization?

  • NMR : ¹H/¹³C NMR for backbone confirmation (e.g., dihydroisoquinolinone C=O at ~170 ppm; benzyl protons at δ 4.5–5.5) .
  • HRMS : Confirm molecular weight (expected [M+H]⁺ ~406.16 Da).
  • X-ray crystallography : Resolve stereochemistry of the 2-fluorobenzyl group (if crystalline) .
  • IR : Validate carbonyl stretching (1650–1750 cm⁻¹) and aromatic C-F bonds (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated vs. non-fluorinated benzyl groups) impact biological activity?

Fluorine substitution enhances metabolic stability and modulates target binding via electrostatic interactions and lipophilicity . For example:

  • 2-Fluorobenzyl : Increases π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
  • Benzyloxy group : May act as a hydrogen-bond acceptor or steric hindrance element.
    Compare IC₅₀ values against non-fluorinated analogs in enzymatic assays (e.g., kinase profiling) and assess pharmacokinetic parameters (t₁/₂, Cl) in rodent models .

Q. How can contradictions in reported bioactivity data for dihydroisoquinolinones be resolved?

Discrepancies often arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays or cell line heterogeneity.
  • Compound stability : Degradation under storage (e.g., hydrolysis of the dihydroisoquinolinone ring).
    Mitigation strategies :
  • Standardize assays using CEREP panels or Eurofins Profiling .
  • Conduct stability studies via LC-MS under physiological conditions (pH 7.4, 37°C).
  • Cross-validate data with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational tools are suitable for predicting the binding mode of this compound to neurological targets?

  • Docking : Use AutoDock Vina or Glide with homology models of GPCRs or ion channels.
  • MD simulations : Run 100-ns simulations (e.g., AMBER or GROMACS ) to assess fluorine’s role in stabilizing ligand-receptor complexes.
  • QSAR : Develop models using fluorinated benzyl descriptors (e.g., σₚ values, molar refractivity) .

Q. How can reaction yields be optimized for large-scale synthesis (>10 g)?

  • Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig steps.
  • Microwave-assisted synthesis : Reduce cyclization time from hours to minutes (e.g., 150°C, 20 min).
  • Purification : Employ flash chromatography (hexane/EtOAc gradients) or recrystallization (EtOH/H₂O).
    Monitor by TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and optimize for ≥80% yield .

Methodological Notes

  • Safety : Handle fluorinated intermediates in fume hoods; use PPE (gloves, goggles) due to potential neurotoxicity .
  • Data validation : Cross-reference PubChem (CID 2152200) and crystallographic databases (CCDC) for structural benchmarks .
  • Advanced analytics : Combine HPLC-CAD (charged aerosol detection) with NMR for impurity profiling .

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